thromboxane A2
Overview
Description
Thromboxane A2 is a biologically active metabolite of arachidonic acid, formed by the action of this compound synthase on prostaglandin endoperoxide. It plays a crucial role in hemostasis by stimulating the activation of new platelets and increasing platelet aggregation . This compound is a potent prothrombotic agent, contributing to various cardiovascular diseases .
Mechanism of Action
Target of Action
Thromboxane A2 (TXA2) is a chemically unstable lipid mediator that plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . This broad expression contributes to the development of atherosclerotic lesions .
Mode of Action
TXA2 stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the TP receptor, which results in platelet shape change, inside-out activation of integrins, and degranulation . Circulating fibrinogen binds these receptors on adjacent platelets, further strengthening the clot .
Biochemical Pathways
TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . It is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction, which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) .
Pharmacokinetics
TXA2 is very unstable in aqueous solution, as it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . Due to its short half-life, TXA2 primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Result of Action
The activation of TP receptors by TXA2 leads to platelet aggregation, causing platelets to adhere to the site of vascular injury and form a hemostatic plug . This compound plays a key role in the pathophysiological mechanisms of stroke, promoting inflammation, apoptosis, excitotoxicity, and peri-infarct depolarization .
Action Environment
The action of TXA2 is influenced by various environmental factors. For instance, TXA2 signaling regulates the tumor microenvironment by modulating angiogenic potential, tumor extracellular matrix stiffness, and host immune response . Moreover, the by-products of TXA2 synthase are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .
Biochemical Analysis
Biochemical Properties
Thromboxane A2 is a potent bioactive lipid molecule that plays a crucial role in hemostasis and thrombosis . It functions by causing vasoconstriction, thereby reducing blood flow to injury sites, and promoting platelet aggregation to form a platelet plug, essential for initial clot formation . This compound is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to this compound by thromboxane synthase .
Cellular Effects
This compound has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . This compound is also a known vasoconstrictor and is especially important during tissue injury and inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on platelets and blood vessels that stimulate signaling pathways mediating its functional effects . It is involved in multiple biological processes via its cell surface receptor, termed the TP . The TP is a G protein-coupled receptor (GPCR) expressed in various tissues and cells, including platelets, vasculature (smooth muscle and endothelial cells), lungs, kidneys, heart, thymus, and spleen .
Temporal Effects in Laboratory Settings
This compound is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, this compound primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, an antagonist of the this compound receptor (ONO-NT-126) was evaluated in an animal model of inflammatory bowel disease (IBD). The study found that ONO-NT-126 markedly reduced the colonic damage, suggesting that the thromboxane-thromboxane receptor system plays an important role in this model of IBD .
Metabolic Pathways
This compound is a product of the cyclooxygenase pathway of arachidonic acid metabolism with platelet activation . It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to this compound by thromboxane synthase .
Transport and Distribution
This compound is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation .
Subcellular Localization
The use of cultured cells allows for labeling to be correlated with specific aspects of cellular morphology, as well as allowing for subcellular localization, especially when employing laser confocal microscopy
Preparation Methods
Synthetic Routes and Reaction Conditions: Thromboxane A2 is synthesized from arachidonic acid through the cyclooxygenase pathway. The pivotal intermediate, prostaglandin H2, is converted to this compound by this compound synthase . This process involves the sequential action of three enzymes: phospholipase A2, cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2), and this compound synthase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of arachidonic acid from biological sources, followed by enzymatic conversion to this compound. The process is optimized to ensure high yield and purity, often involving advanced chromatographic techniques for separation and purification .
Chemical Reactions Analysis
Types of Reactions: Thromboxane A2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly unstable in aqueous solutions, where it spontaneously hydrolyzes to the biologically inactive thromboxane B2 .
Common Reagents and Conditions: The synthesis of this compound involves common reagents such as arachidonic acid and enzymes like cyclooxygenase and this compound synthase. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to ensure enzyme activity .
Major Products: The primary product of this compound synthesis is thromboxane B2, formed through the non-enzymatic hydrolysis of this compound. This conversion is rapid, with a half-life of approximately 30 seconds .
Scientific Research Applications
Thromboxane A2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its role in lipid metabolism and its interactions with other eicosanoids .
Biology: In biology, this compound is crucial for understanding platelet function and the mechanisms of hemostasis .
Medicine: In medicine, this compound is a target for antiplatelet therapies, particularly in the treatment of cardiovascular diseases. Drugs like aspirin inhibit this compound synthesis, reducing the risk of thrombotic events .
Industry: In the pharmaceutical industry, this compound and its inhibitors are used in the development of drugs for cardiovascular diseases and other conditions involving platelet aggregation .
Comparison with Similar Compounds
Thromboxane A2 is part of the prostaglandin family, which includes other compounds like prostaglandin E2 and prostacyclin.
Prostaglandin E2: Prostaglandin E2 is involved in inflammation and pain signaling, whereas this compound primarily promotes platelet aggregation and vasoconstriction .
Prostacyclin: Prostacyclin, on the other hand, has opposing effects to this compound, as it inhibits platelet aggregation and induces vasodilation . This balance between this compound and prostacyclin is crucial for maintaining vascular homeostasis .
Uniqueness: The uniqueness of this compound lies in its potent prothrombotic properties and its role in cardiovascular diseases. Its rapid hydrolysis to thromboxane B2 and its specific receptor interactions distinguish it from other eicosanoids .
Conclusion
This compound is a vital compound in the regulation of hemostasis and platelet function. Its synthesis, chemical reactions, and mechanisms of action have significant implications in scientific research and medicine. Understanding this compound and its interactions with similar compounds provides valuable insights into the development of therapeutic strategies for cardiovascular diseases and other conditions involving platelet aggregation.
Properties
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317452 | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57576-52-0 | |
Record name | Thromboxane A2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thromboxane A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THROMBOXANE A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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